4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
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Description
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (BP-MNA) is an organic compound that has been studied extensively in the field of organic chemistry. BP-MNA is a brominated nitroaniline, which is a type of nitrogen-containing heterocyclic compound. BP-MNA has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a reagent in organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for BP-MNA research.
Scientific Research Applications
Nitration of Derivatives : Hertog, Ammers, and Schukking (2010) explored the directive influence of the N‐oxide group during the nitration of pyridine N‐oxide derivatives. They found that nitration of certain pyridine N-oxides yielded specific nitro compounds, a finding relevant to the understanding of chemical reactions involving compounds like 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (Hertog, Ammers, & Schukking, 2010).
Synthesis Methodologies : Li Zi-ying (2008) developed a novel method for the synthesis of 2-bromo-4-nitrophenol, starting with a similar compound, 2-methoxy-5-nitroaniline. This research contributes to the field of chemical synthesis, providing insights into creating derivatives of nitroaniline compounds (Li Zi-ying, 2008).
Nucleophilic Displacements : Kulkarni et al. (1987) studied nucleophilic displacements of imidazoles, finding that bromo- and iodo-imidazoles, activated by an adjacent nitro substituent, undergo significant nucleophilic displacement with methoxide. This research is important for understanding the reactivity of similar structures in compounds like 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (Kulkarni et al., 1987).
Crystal Structures : Chauvière, Jaud, and Rameau (1995) examined the crystal structures of certain bromo-nitroimidazoles obtained by nucleophilic substitution. This study contributes to the understanding of the structural aspects of bromo-nitro compounds, which is crucial for the development of materials and pharmaceuticals (Chauvière, Jaud, & Rameau, 1995).
Regioselectivity in Photosubstitution : Cantos, Marquet, and Moreno-Mañas (1987) studied the regioselectivity of nucleophilic aromatic photosubstitution, using 4-nitroveratrole and n-hexylamine, leading to insights about the formation of isomeric anilines. This has implications for the photochemical behavior of related nitroaniline compounds (Cantos, Marquet, & Moreno-Mañas, 1987).
properties
IUPAC Name |
4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSUFDDFZNLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716634 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline | |
CAS RN |
1330750-43-0 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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